Perfluorohexylsulfonyl fluoride

説明

The exact mass of the compound Perfluorohexanesulphonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorohexylsulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorohexylsulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

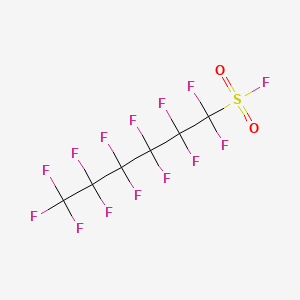

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDJWNJDPDJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2F, C6F14O2S | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059973 | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-50-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluorohexylsulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Perfluorohexylsulfonyl fluoride (B91410) (PFHxSF) is a fully fluorinated organosulfur compound that has garnered significant attention due to its role as a precursor to perfluorohexanesulfonic acid (PFHxS), a persistent environmental pollutant. This technical guide provides a comprehensive overview of the chemical properties of PFHxSF, including its synthesis, reactivity, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are working with or studying this and related per- and polyfluoroalkyl substances (PFAS). While extensive data on its environmental fate and analysis are available, this guide also highlights the current gaps in publicly available spectroscopic and detailed synthesis data.

Chemical and Physical Properties

Perfluorohexylsulfonyl fluoride is a colorless liquid at room temperature. Its highly fluorinated structure imparts properties such as high density and low miscibility with water. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆F₁₄O₂S | [1] |

| Molecular Weight | 402.11 g/mol | [1] |

| CAS Number | 423-50-7 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 112.6 - 115 °C at 760 mmHg | [1][2] |

| Density | 1.786 ± 0.06 g/cm³ | [1][2] |

| Solubility | Sparingly soluble in benzene, slightly soluble in methanol (B129727). Immiscible with water. | [2] |

| Vapor Pressure | Data not available | [1] |

| logP (Partition Coefficient) | Data not available | [1] |

| Flash Point | 21.9 °C | [1] |

| Stability | Stable under recommended storage conditions; moisture sensitive. | [1][2] |

Synthesis and Reactivity

Synthesis

The primary industrial method for the synthesis of perfluoroalkanesulfonyl fluorides, including PFHxSF, is the Simons electrochemical fluorination (ECF) process.[1][3] This method involves the electrolysis of a hydrocarbon precursor, in this case, hexanesulfonyl fluoride or a related compound, in anhydrous hydrogen fluoride. The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

A general representation of the electrochemical fluorination process is shown in the diagram below.

Reactivity

Perfluorohexylsulfonyl fluoride exhibits reactivity characteristic of sulfonyl fluorides, primarily acting as an electrophile at the sulfur atom.

PFHxSF is sensitive to moisture and undergoes slow hydrolysis to form perfluorohexanesulfonic acid (PFHxS). This reaction is significantly accelerated under basic conditions.[4] The hydrolysis pathway is a key consideration in its environmental fate and is depicted in the reaction scheme below.

As an electrophile, the sulfur atom of the sulfonyl fluoride group is susceptible to attack by nucleophiles. A common reaction is with amines to form the corresponding sulfonamides. This reactivity is often exploited in derivatization procedures for analytical purposes.[4]

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or detailed mass spectra) for Perfluorohexylsulfonyl fluoride. While analytical methods utilizing mass spectrometry for its detection have been published, they do not provide the full spectra and fragmentation patterns necessary for detailed structural elucidation.

For researchers requiring such data, it is recommended to acquire it experimentally on a purified sample. General spectral regions for related fluorinated compounds can be used as a preliminary guide:

-

¹⁹F NMR: The chemical shifts of fluorine atoms in perfluoroalkyl chains typically appear in specific regions of the spectrum, with the terminal -CF₃ group and the -CF₂ groups adjacent to the sulfonyl fluoride group having distinct chemical shifts.

-

¹³C NMR: The carbon signals will be split by coupling to the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.

-

IR Spectroscopy: The spectrum is expected to be dominated by strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. The S=O stretching vibrations of the sulfonyl group would also be present.

-

Mass Spectrometry: Fragmentation would likely involve cleavage of the C-S bond and fragmentation of the perfluoroalkyl chain.

Experimental Protocols

Synthesis of Perfluorohexylsulfonyl fluoride via Electrochemical Fluorination (General Procedure)

Disclaimer: This is a generalized procedure and requires optimization and adherence to strict safety protocols due to the use of hazardous materials such as anhydrous hydrogen fluoride.

Apparatus:

-

A Simons electrochemical fluorination cell equipped with a nickel anode and a cathode (typically nickel or steel).

-

A power supply capable of delivering a constant current.

-

A cooling system to maintain the desired reaction temperature.

-

A system for handling and neutralizing anhydrous hydrogen fluoride.

Procedure:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.

-

The starting material, hexanesulfonyl fluoride (C₆H₁₃SO₂F), is dissolved in the anhydrous hydrogen fluoride to a concentration of approximately 2-5% by weight.

-

The solution is cooled to a temperature between 0 and 15 °C.

-

A constant current is applied across the electrodes with a voltage typically in the range of 4.5 to 8 V. The current density is maintained between 4-20 mA/cm².

-

The electrolysis is continued until the desired degree of fluorination is achieved. The progress of the reaction can be monitored by analyzing samples of the reaction mixture.

-

Upon completion, the product, Perfluorohexylsulfonyl fluoride, which is denser than and immiscible with hydrogen fluoride, can be separated by phase separation.

-

The crude product is then purified, typically by distillation.

Determination of Perfluorohexylsulfonyl fluoride in Soil by LC-MS/MS

The following protocol is adapted from the method described by Bao M, et al. (2023) for the analysis of PFHxSF in soil samples.[7]

Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Perfluorohexylsulfonyl fluoride standard

-

Isotopically labeled internal standard

Sample Preparation and Extraction:

-

A 2.0 g sample of air-dried and homogenized soil is weighed into a 15 mL polypropylene (B1209903) centrifuge tube.

-

The internal standard is spiked into the soil sample.

-

10 mL of methanol is added to the tube.

-

The sample is vortexed for 1 minute, followed by ultrasonication for 20 minutes.

-

The sample is then centrifuged at 4000 rpm for 10 minutes.

-

The supernatant is carefully transferred to a clean tube.

-

The extraction process (steps 3-6) is repeated two more times.

-

The combined extracts are concentrated to approximately 1 mL under a gentle stream of nitrogen.

-

The concentrated extract is then passed through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient is used to achieve separation, for example, starting at 30% B, increasing to 95% B, holding, and then returning to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for PFHxSF and its internal standard are monitored. Specific transitions should be optimized on the instrument being used.

-

Biological Activity and Toxicology

There is limited information available on the direct biological activity or specific signaling pathways associated with Perfluorohexylsulfonyl fluoride itself. Its primary toxicological relevance stems from its role as a direct precursor to perfluorohexanesulfonic acid (PFHxS), a persistent and bioaccumulative compound. PFHxS has been shown to induce various toxic effects, including hepatotoxicity, developmental toxicity, and endocrine disruption. Recent studies on the degradation product, PFHxS, have implicated the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway in its mechanism of hepatotoxicity.[8]

The primary concern for human health and the environment related to PFHxSF is its potential to degrade to PFHxS, contributing to the overall body burden of persistent PFAS.

Conclusion

Perfluorohexylsulfonyl fluoride is a key chemical intermediate in the production of various perfluorinated compounds. Its chemical properties are dictated by its fully fluorinated alkyl chain and the reactive sulfonyl fluoride group. While methods for its synthesis and analysis are established, there remains a notable lack of publicly available, detailed spectroscopic data, which is crucial for fundamental research and characterization. This technical guide consolidates the current knowledge on the chemical properties of PFHxSF and provides detailed protocols for its analysis, aiming to support the scientific community in further research into this environmentally relevant compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Perflurohexane sulphonyl fluoride | 423-50-7 [chemicalbook.com]

- 3. Perfluorohexanesulfonic Acid | C6F13SO3H | CID 67734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 5. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]

- 6. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Perfluorohexylsulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for producing perfluorohexylsulfonyl fluoride (B91410) (PFHSF). The document focuses on the core methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes involved.

Introduction

Perfluorohexylsulfonyl fluoride (C₆F₁₃SO₂F) is a significant organofluorine compound, serving as a key intermediate in the synthesis of a wide range of perfluorinated substances. Its derivatives are utilized in various applications, from specialty surfactants to precursors for advanced materials and pharmaceuticals. The unique properties imparted by the perfluorohexyl "tail," such as high thermal and chemical stability, and its specific electronic characteristics, make the synthesis of PFHSF a topic of considerable interest. This guide will primarily focus on the industrially prevalent method of electrochemical fluorination, with additional discussion of alternative synthetic routes.

Primary Synthesis Pathway: Simons Electrochemical Fluorination (ECF)

The Simons electrochemical fluorination process is the cornerstone of industrial perfluoroalkanesulfonyl fluoride production. This method involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride.

Overall Reaction

The general reaction for the synthesis of perfluorohexylsulfonyl fluoride via the Simons ECF process, starting from hexanesulfonyl fluoride, is as follows:

C₆H₁₃SO₂F + 13 HF → C₆F₁₃SO₂F + 13 H₂

Mechanism of Simons Electrochemical Fluorination

The Simons ECF process is a complex heterogeneous reaction that occurs on the surface of a nickel anode. The mechanism is generally understood to proceed through the following key steps:

-

Formation of a Conductive Nickel Fluoride Layer: Initially, a layer of nickel(II) fluoride (NiF₂) forms on the nickel anode.

-

Electrochemical Oxidation of the Anode: Under the applied potential, the NiF₂ is oxidized to higher-valence nickel fluorides, such as nickel(III) fluoride (NiF₃) or nickel(IV) fluoride (NiF₄). These high-valence nickel fluorides are potent fluorinating agents.[1][2][3]

-

Adsorption of the Organic Substrate: The hydrocarbon starting material (e.g., hexanesulfonyl fluoride) adsorbs onto the surface of the high-valence nickel fluoride layer.

-

Fluorination of the Substrate: The high-valence nickel fluoride transfers fluorine atoms to the organic substrate, replacing hydrogen atoms with fluorine. This is a radical process.

-

Desorption of the Product: The perfluorinated product, perfluorohexylsulfonyl fluoride, desorbs from the anode surface.

-

Regeneration of the High-Valence Nickel Fluoride: The nickel fluoride on the anode is re-oxidized to its higher valence state, continuing the catalytic cycle.

-

Hydrogen Evolution at the Cathode: At the cathode (typically steel or nickel), hydrogen ions are reduced to hydrogen gas.[4][5]

The process is characterized by the absence of free fluorine gas generation, which makes it a safer alternative to direct fluorination with F₂.[3]

Experimental Protocol (Representative)

2.3.1. Materials and Apparatus

-

Electrochemical Cell: A Simons-type electrochemical fluorination cell, typically made of steel or a nickel alloy, with a capacity of 1-5 liters. The cell body can serve as the cathode.

-

Anode: A pack of nickel plates, providing a large surface area.

-

Cathode: The cell body or a separate pack of steel or nickel plates.

-

Power Supply: A DC power supply capable of delivering a constant current at a voltage of 5-8 V.

-

Condenser: A reflux condenser cooled to a low temperature (e.g., -20°C to -40°C) to reflux anhydrous hydrogen fluoride (AHF) and allow gaseous products to exit.

-

Scrubbing System: A series of traps containing a suitable scrubbing agent (e.g., sodium fluoride pellets, alumina) to remove HF from the effluent gas stream, followed by a cold trap (e.g., liquid nitrogen) to collect the volatile products.

-

Reagents:

-

Hexanesulfonyl fluoride (C₆H₁₃SO₂F) or hexanesulfonyl chloride (C₆H₁₃SO₂Cl) as the starting material.

-

Anhydrous hydrogen fluoride (AHF).

-

Conductivity additive (optional), such as sodium fluoride or certain organic compounds.

-

2.3.2. Procedure

-

Cell Preparation: The electrochemical cell is thoroughly cleaned, dried, and assembled.

-

Charging with AHF: Anhydrous hydrogen fluoride is condensed into the cell.

-

Pre-electrolysis: A pre-electrolysis of the AHF is performed to form a passive and conductive nickel fluoride layer on the anode.

-

Addition of Starting Material: The hexanesulfonyl fluoride or chloride is added to the AHF to a concentration of 5-20% by weight.

-

Electrolysis: A constant DC current is applied. The cell voltage will typically be in the range of 5-8 V. The temperature is maintained, and the pressure is controlled using a back-pressure regulator.

-

Product Collection: The gaseous products exiting the reflux condenser are passed through a series of traps to remove HF and then collected in a cold trap cooled with liquid nitrogen.

-

Work-up and Purification: The collected crude product is typically a mixture of the desired perfluorohexylsulfonyl fluoride, partially fluorinated intermediates, and fragmentation products. The crude product is purified by fractional distillation.

Quantitative Data

The yield of perfluorohexylsulfonyl fluoride in the Simons ECF process can vary depending on the specific conditions. The process is known to produce a mixture of linear and branched isomers, as well as some fragmentation products.

| Parameter | Value/Range | Reference |

| Starting Material | Octyl/Hexyl Sulfonate Mixture | [6] |

| Voltage | 6.0 V (average) | [6] |

| Current | 21 A (average) | [6] |

| Temperature | ~50 °C | [6] |

| Pressure | 25 psig (0.17 MPa) | [6] |

| Yield of C₆F₁₃SO₂F | ~10% | [6] |

| Primary Byproducts | C₆F₁₄, C₈F₁₈ | [6] |

Note: The data is from a process involving a mixture of C6 and C8 precursors. Yields can be influenced by factors such as the purity of the starting materials and the specific design of the ECF cell.

Alternative Synthesis Pathways

While the Simons ECF process is the most established method, other pathways to perfluoroalkanesulfonyl fluorides exist.

Direct Fluorination

Direct fluorination involves the reaction of a suitable hydrocarbon precursor with elemental fluorine, typically diluted with an inert gas like nitrogen. This method is highly exothermic and requires specialized equipment to control the reaction.

General Reaction (from a thiol precursor):

C₆H₁₃SH + 14 F₂ → C₆F₁₃SO₂F + 14 HF + SF₆

A key challenge in direct fluorination is controlling the reaction to avoid fragmentation of the carbon chain. The "PERFECT" (Perfluorination Reaction for the Efficient Creation of Fluorochemicals) process is a liquid-phase direct fluorination method that can be applied to synthesize perfluoroalkanesulfonyl fluorides from partially fluorinated esters.

3.1.1. Experimental Protocol (General Concept)

-

Dissolving the hydrocarbon or partially fluorinated precursor in a perfluorinated solvent.

-

Bubbling a mixture of fluorine and nitrogen gas through the solution at a controlled temperature (typically low).

-

Careful monitoring of the reaction to prevent runaway reactions.

-

Work-up and purification of the product, often involving removal of the solvent and fractional distillation.

Electrochemical Synthesis from Thiols

Recent research has explored the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as the fluoride source.[7] This approach avoids the use of hazardous anhydrous HF and elemental fluorine.

General Reaction:

R-SH --[Electrochemical Oxidation, KF]--> R-SO₂F

3.2.1. Mechanism

The proposed mechanism involves the anodic oxidation of the thiol to a disulfide, which then forms a radical cation. This intermediate reacts with fluoride ions, and further oxidation steps lead to the formation of the sulfonyl fluoride.

This method has been demonstrated for a variety of aryl and alkyl thiols, suggesting its potential applicability for the synthesis of perfluorohexylsulfonyl fluoride from a suitable perfluorohexanethiol precursor, though specific examples for perfluorinated thiols are not extensively documented.

Conclusion

The synthesis of perfluorohexylsulfonyl fluoride is predominantly achieved through the Simons electrochemical fluorination process, a robust and scalable industrial method. While this technique is well-established, it is characterized by moderate yields and the formation of isomeric mixtures and byproducts. The mechanism, involving high-valence nickel fluorides, is a key aspect of this process. Alternative methods, such as direct fluorination and electrochemical synthesis from thiols, offer potential advantages in terms of avoiding anhydrous HF or improving selectivity, but require further development and optimization for the specific synthesis of perfluorohexylsulfonyl fluoride. For researchers and professionals in drug development and materials science, an understanding of these synthetic pathways is crucial for accessing this important class of perfluorinated compounds.

References

- 1. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Item - Methodology to Access Sulfonyl Fluorides - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Perfluoroalkylsulfonyl Fluorides, with Perfluorobutanesulfonyl Fluoride as a Core Example

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for perfluoroalkylsulfonyl fluorides, a class of compounds of significant interest in various scientific fields, including drug discovery and materials science. Due to the limited availability of publicly accessible, detailed spectroscopic data for perfluorohexylsulfonyl fluoride (B91410), this document utilizes perfluorobutanesulfonyl fluoride (PFBSF) as a representative analogue. The data and methodologies presented here are illustrative of the analytical techniques used to characterize this class of organofluorine compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for perfluorobutanesulfonyl fluoride. This data is crucial for the structural elucidation and purity assessment of this compound and serves as a valuable reference for the analysis of other perfluoroalkylsulfonyl fluorides.

Table 1: 19F NMR Spectroscopic Data for Perfluorobutanesulfonyl Fluoride (C4F9SO2F)

| Assignment | Chemical Shift (δ, ppm) |

| -CF3 | ~ -81 |

| -CF2- | ~ -121 |

| -CF2- | ~ -126 |

| -CF2SO2F | ~ -110 |

| -SO2F | ~ +45 |

Note: Chemical shifts are referenced to CFCl3. The exact values can vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data for Perfluorobutanesulfonyl Fluoride (Neat)

| Wavenumber (cm-1) | Assignment | Intensity |

| ~ 1470 | S=O stretch (asymmetric) | Strong |

| ~ 1240 | C-F stretch | Strong |

| ~ 1120 | C-F stretch | Strong |

| ~ 830 | S-F stretch | Medium |

Source: Adapted from data available in the PubChem database for perfluorobutanesulfonyl fluoride (CID 67814).[1]

Table 3: Mass Spectrometry Data for Perfluorobutanesulfonyl Fluoride

| m/z | Interpretation |

| 302 | [M]+ (Molecular Ion) |

| 283 | [M - F]+ |

| 219 | [C4F9]+ |

| 131 | [C3F5]+ |

| 119 | [C2F5]+ |

| 100 | [C2F4]+ |

| 69 | [CF3]+ |

| 83 | [SO2F]+ |

Note: This represents a potential fragmentation pattern under Electron Ionization (EI). The relative abundances of the fragments can vary.

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

19F NMR Spectroscopy:

-

Sample Preparation: A sample of the neat liquid (approximately 0.5 mL) is placed in a 5 mm NMR tube. Alternatively, a solution can be prepared by dissolving 10-50 mg of the compound in a deuterated solvent (e.g., CDCl3) containing a known reference standard (e.g., CFCl3).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is used.[2]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A wide spectral width is set to encompass the entire range of 19F chemical shifts (e.g., -250 to +50 ppm).

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.[3]

-

Number of Scans: Depending on the sample concentration, 16 to 128 scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The free induction decay (FID) is processed with a Fourier transform. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal or external standard (CFCl3 at 0 ppm).[4]

-

2.2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is required.[5][6]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

2.3. Mass Spectrometry (MS)

-

Electron Ionization (EI)-Mass Spectrometry:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][8][9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The resulting fragmentation pattern provides a "fingerprint" of the molecule.[10]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. colorado.edu [colorado.edu]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Sulfonyl Fluoride Moiety: A Privileged Electrophile for Covalent Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the strategic use of covalent chemical probes has become a cornerstone for the identification and validation of novel therapeutic targets. Among the arsenal (B13267) of electrophilic "warheads," the sulfonyl fluoride (B91410) group has emerged as a privileged and versatile functional group. This is attributed to its unique balance of stability in aqueous biological environments and its "context-dependent" reactivity towards a range of nucleophilic amino acid residues within protein binding sites.[1][2] Unlike more promiscuous electrophiles, sulfonyl fluorides can be tuned to achieve high selectivity, making them invaluable tools for developing targeted covalent inhibitors and activity-based protein profiling (ABPP) probes.[3][4]

This technical guide provides a comprehensive overview of the core principles governing the reactivity of the sulfonyl fluoride group, detailed experimental protocols for its application, and a summary of its utility in modern drug discovery and chemical biology.

Core Principles of Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride group is centered around the highly electrophilic sulfur(VI) atom. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the sulfur atom susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic substitution mechanism, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonylated or sulfonamidated adduct with the target biomolecule.

The reactivity of a sulfonyl fluoride is not solely intrinsic to the functional group itself but is significantly influenced by the microenvironment of the protein binding pocket.[1] Factors such as the proximity of basic residues that can deprotonate the attacking nucleophile, and hydrogen bond donors that can stabilize the fluoride leaving group, can dramatically enhance the rate of the covalent modification.[5] This "context-dependent" reactivity is a key feature that allows for the design of highly specific covalent probes and inhibitors.

Reactivity with Nucleophilic Amino Acid Residues

Sulfonyl fluorides have been shown to react with a variety of nucleophilic amino acid side chains, a significant advantage over more traditional cysteine-focused covalent warheads. The primary targets include:

-

Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when activated within the catalytic triad (B1167595) of an enzyme active site, as is common in serine proteases.[6]

-

Tyrosine: The phenolate (B1203915) anion of deprotonated tyrosine is a strong nucleophile that readily reacts with sulfonyl fluorides. The rational targeting of tyrosine residues was a significant advancement in the application of this chemistry.[7]

-

Lysine: The ε-amino group of lysine, when deprotonated, is a primary amine nucleophile that can form stable sulfonamide adducts with sulfonyl fluorides.[5]

-

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, leading to covalent modification.[8]

-

Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thioester linkage can be less stable compared to the adducts formed with other residues.

The selectivity for a particular residue is dictated by a combination of the intrinsic reactivity of the nucleophile and the specific interactions of the sulfonyl fluoride-bearing molecule within the protein binding site.

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data regarding the reactivity and stability of various sulfonyl fluoride probes. This information is crucial for the rational design of experiments and the selection of appropriate probes for specific biological questions.

| Probe/Compound | Target/Condition | kobs (s⁻¹) | Half-life (t₁/₂) | Reference |

| Phenylmethylsulfonyl fluoride (PMSF) | Aqueous Buffer (pH 8, 25°C) | - | 35 minutes | [6] |

| (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Aqueous Buffer (pH 7.5) | - | 110 minutes | [1] |

| 3-carboxybenzenesulfonyl fluoride | Aqueous Buffer (pH 7.4) | - | 24 hours (approx.) | [3] |

| para-amide sulfonyl fluoride | Recombinant CDK2 | ~0.8 x 10⁻³ | Not Reported | [3] |

| 2-(Z-NH(CH₂)₂CONH)C₆SO₂F | Met-ase | 162 M⁻¹s⁻¹ (k(obsd)/[I]) | - | [9] |

| 2-(Z-NH(CH₂)₂CONH)C₆SO₂F | ly-chymase | 147 M⁻¹s⁻¹ (k(obsd)/[I]) | - | [9] |

Table 1: Kinetic data for the reaction and hydrolysis of selected sulfonyl fluorides.

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Reference |

| L-28 | PMPMEase | 48 | [6] |

| PMSF | PMPMEase | 1800 | [6] |

| AM3506 | FAAH | 5 | [6] |

Table 2: Inhibitory potency (IC₅₀) of selected sulfonyl fluoride-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of sulfonyl fluoride probes.

Protocol 1: Synthesis of an Alkyne-Functionalized Sulfonyl Fluoride Probe

This protocol describes a general method for the synthesis of a sulfonyl fluoride probe containing a terminal alkyne for subsequent "click" chemistry applications.

Materials:

-

Substituted phenol (B47542) (e.g., 4-ethynylphenol)

-

2-Chloroethanesulfonyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (ACN)

-

Potassium fluoride (KF)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of the Sulfonyl Chloride Intermediate:

-

To a solution of 4-ethynylphenol (B7805692) (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-chloroethanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the sulfonyl chloride intermediate.[3]

-

-

Conversion to the Sulfonyl Fluoride:

-

Dissolve the sulfonyl chloride intermediate (1.0 eq) in acetonitrile or dichloromethane.

-

Add potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours.

-

Monitor the conversion to the sulfonyl fluoride by TLC or LC-MS.

-

After completion, filter the reaction mixture to remove excess KF.

-

Concentrate the filtrate and purify the product by silica gel column chromatography to yield the final alkyne-functionalized sulfonyl fluoride probe.[3]

-

Protocol 2: In Vitro Labeling of Cell Lysate with a Sulfonyl Fluoride Probe

This protocol outlines the procedure for labeling proteins in a complex biological sample, such as a cell lysate, with an alkyne-functionalized sulfonyl fluoride probe.

Materials:

-

Alkyne-functionalized sulfonyl fluoride probe (stock solution in DMSO)

-

Cell lysate (prepared in a suitable lysis buffer without DTT, e.g., PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protease inhibitors

Procedure:

-

Lysate Preparation:

-

Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[3]

-

-

Probe Labeling:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with PBS.

-

Add the alkyne-functionalized sulfonyl fluoride probe from a DMSO stock solution to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept below 1% (v/v).

-

Incubate the reaction mixture at 37 °C for 1-2 hours with gentle agitation.[3]

-

-

Downstream Analysis:

-

The probe-labeled lysate is now ready for downstream applications, such as click chemistry with an azide-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore) for visualization or enrichment.[3]

-

Protocol 3: Target Identification by Mass Spectrometry

This protocol provides a general workflow for identifying the protein targets of a sulfonyl fluoride probe and mapping the site of modification using mass spectrometry.

Materials:

-

Probe-labeled protein sample (from Protocol 2, after click chemistry with biotin-azide)

-

Streptavidin-agarose beads

-

Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS compatible buffers

Procedure:

-

Enrichment of Labeled Proteins:

-

Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for probe-labeled proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a buffer containing urea to denature the proteins.

-

Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide.

-

Digest the proteins into smaller peptides using trypsin overnight.[10]

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Separate the peptides using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

-

The mass spectrometer will acquire MS1 scans to determine the mass-to-charge ratio of the peptides, followed by MS2 scans for fragmentation and sequencing.[10]

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein sequence database to identify the peptides.

-

The peptide modified by the sulfonyl fluoride probe will exhibit a characteristic mass shift.

-

The fragmentation pattern in the MS2 spectrum will confirm the peptide sequence and pinpoint the exact amino acid residue that was modified.[10]

-

Mandatory Visualizations

Caption: General workflow for target identification using a sulfonyl fluoride probe.

Caption: Mechanism of covalent modification by a sulfonyl fluoride.

Caption: Common synthetic routes to sulfonyl fluorides.

Conclusion

The sulfonyl fluoride moiety has firmly established itself as a powerful and versatile tool in the fields of chemical biology and drug discovery. Its unique combination of aqueous stability and context-dependent reactivity allows for the selective targeting of a range of nucleophilic amino acid residues, expanding the druggable proteome beyond the traditional focus on cysteine. The ability to fine-tune the reactivity of sulfonyl fluoride probes and inhibitors through rational design, guided by a growing body of quantitative data, will continue to drive the development of novel therapeutics and sophisticated chemical probes for dissecting complex biological processes. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this privileged electrophile in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Perfluorohexylsulfonyl fluoride CAS number 423-50-7 identification.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluorohexylsulfonyl fluoride (B91410) (PFHxSF), CAS number 423-50-7. It covers the compound's identification, physicochemical properties, synthesis and reactivity, key experimental protocols, and its environmental and biological significance as a precursor to the persistent organic pollutant Perfluorohexane (B1679568) Sulfonic Acid (PFHxS).

Chemical Identification and Properties

Perfluorohexylsulfonyl fluoride is a fully fluorinated organosulfur compound. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the strength of the carbon-fluorine bonds, it is chemically stable and serves as a key intermediate in the synthesis of other fluorinated compounds, particularly surfactants.[1]

Table 1: Chemical Identifiers for Perfluorohexylsulfonyl Fluoride

| Identifier | Value |

| CAS Number | 423-50-7[2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆F₁₄O₂S[2][4][5][7] |

| Molecular Weight | 402.11 g/mol [2][4][5] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride[6][7][10] |

| Synonyms | Perfluorohexanesulphonyl fluoride, PFHxSF, Tridecafluorohexanesulfonyl fluoride[2][3][4][11] |

| InChI Key | HSDJWNJDPDJOEV-UHFFFAOYSA-N[4][6] |

| SMILES | O=S(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)(F)=O[4][9] |

Table 2: Physicochemical Properties of Perfluorohexylsulfonyl Fluoride

| Property | Value | Source |

| Physical Form | Clear Liquid | [4][6] |

| Boiling Point | 112.6 °C at 760 mmHg | [2] |

| 114-115 °C | [4] | |

| Density (Predicted) | 1.785 ± 0.06 g/cm³ | [4] |

| Flash Point | 21.9 °C | [2][12] |

| Solubility | Sparingly in Benzene, Slightly in Methanol | [4] |

| Stability | Moisture Sensitive, Stable under recommended storage conditions | [2][4] |

Synthesis and Reactivity

Perfluorohexylsulfonyl fluoride is primarily used as a synthetic intermediate. The sulfonyl fluoride moiety (-SO₂F) is a reactive functional group that can readily undergo nucleophilic substitution, making it a valuable precursor for a range of derivatives.

A principal reaction is the synthesis of perfluoroalkanesulfonamides, which are formed by reacting PFHxSF with primary or secondary amines.[8] This reaction typically proceeds by nucleophilic attack of the amine on the sulfur atom, displacing the fluoride ion.[8]

Figure 1. General reaction scheme for the synthesis of perfluorohexane sulfonamides from PFHxSF.

Experimental Protocols

Synthesis of N-Ethylperfluorohexane Sulfonamide

This protocol is a representative method for the synthesis of perfluoroalkanesulfonamides, adapted from procedures for analogous compounds.[8]

Materials:

-

Perfluorohexylsulfonyl fluoride (PFHxSF)

-

Ethylamine (B1201723) (excess, e.g., 3 equivalents)

-

Anhydrous diethyl ether

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve Perfluorohexylsulfonyl fluoride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add an excess of ethylamine (3.0 eq) to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to yield the pure N-ethylperfluorohexane sulfonamide.

Characterization: The final product should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., S=O, C-F).

Analytical Derivatization for LC-MS/MS Detection

Due to the lack of an easily ionizable group, direct sensitive detection of PFHxSF by mass spectrometry is challenging. A derivatization method has been developed for its quantitative analysis in environmental samples.[3]

Principle: PFHxSF is derivatized to the corresponding perfluoroalkane sulfinic acid, which is more amenable to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This allows for trace-level quantification in complex matrices like soil.[3]

Figure 2. Workflow for the analytical determination of PFHxSF in soil samples.

Key Performance Metrics:

-

Linearity: The method shows good linearity in the range of 25 to 500 ng/L.[3]

-

Limit of Detection (LOD): The detection limit for PFHxSF in soil is 0.072 ng/g.[3]

-

Recoveries: Method recoveries are in the range of 72-89%.[3]

Environmental Fate and Biological Significance

Perfluorohexylsulfonyl fluoride was listed as a persistent organic pollutant (POP) by the Stockholm Convention in 2022.[3][5] It is recognized as a direct precursor to Perfluorohexane Sulfonic Acid (PFHxS), an environmentally persistent and bioaccumulative compound.[13][14] The degradation of PFHxSF in the environment leads to the formation of PFHxS, which is the substance of primary toxicological concern.

Figure 3. Environmental fate of PFHxSF as a precursor to PFHxS.

Toxicological Pathways of PFHxS

While data on the direct biological effects of PFHxSF is limited, the toxicology of its degradation product, PFHxS, is more extensively studied. Exposure to PFHxS has been linked to several adverse health outcomes, acting through the disruption of key cellular signaling pathways.

Hepatotoxicity and Metabolic Disruption: PFHxS is known to cause liver toxicity (hepatotoxicity).[6][13] Studies in zebrafish have demonstrated that PFHxS impairs liver development and function by interfering with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway .[6] Furthermore, PFHxS exposure is associated with non-alcoholic fatty liver disease (NAFLD) by disrupting hepatic insulin (B600854) signaling and the PI3K/Akt pathway , leading to insulin resistance.[9]

Figure 4. Disruption of hepatic signaling pathways by PFHxS.

Hormonal and Reproductive Effects: Toxicological assessments have also linked PFHxS exposure to the disruption of reproductive signaling pathways, particularly those involving estrogen and androgen receptors .[4] This interference can lead to abnormal hormone signaling and potential developmental effects.[4]

Safety and Handling

Perfluorohexylsulfonyl fluoride is a hazardous chemical that requires strict safety protocols.

Table 3: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[2][6] |

| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage[2][3][4][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][6] |

Handling and Storage:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][3]

-

Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2][3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is at 2-8°C or frozen for long-term stability.[6][7]

-

Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[2]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][3]

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. Seek immediate medical attention.[2][3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

References

- 1. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfaswaterexperts.org [pfaswaterexperts.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PFHxS Exposure and the Risk of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of the Pathways of Human Exposure to Poly- and Perfluoroalkyl Substances (PFASs) and Present Understanding of Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cswab.org [cswab.org]

- 14. 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C6F13SO2F | CID 67918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Perfluorohexylsulfonyl Fluoride: A Technical Guide for Researchers

Introduction: Perfluorohexylsulfonyl fluoride (B91410) (PFHxSF) is a fully fluorinated organosulfur compound belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its chemical structure consists of a six-carbon perfluorinated chain attached to a sulfonyl fluoride functional group. PFHxSF is primarily recognized as a key precursor to perfluorohexane (B1679568) sulfonic acid (PFHxS), a persistent organic pollutant (POP) of significant environmental and toxicological concern.[1] Due to its role as a precursor and its own potential for long-range environmental transport, PFHxSF was listed under the Stockholm Convention on Persistent Organic Pollutants in 2022. This guide provides a comprehensive overview of the available scientific literature on PFHxSF, focusing on its synthesis, chemical properties, analytical methods, and potential applications for researchers in chemistry and drug development.

Physicochemical and Toxicological Properties

Limited publicly available data exists for the specific physicochemical and toxicological properties of Perfluorohexylsulfonyl fluoride. The information is primarily derived from safety data sheets and general literature on perfluoroalkyls.

Table 1: Physicochemical Properties of Perfluorohexylsulfonyl fluoride

| Property | Value | Source |

|---|---|---|

| CAS Number | 423-50-7 | [2][3][4] |

| Molecular Formula | C₆F₁₄O₂S | [3][4] |

| Molecular Weight | 402.11 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 112.6 °C at 760 mmHg | [3] |

| Relative Density | 1.786 ± 0.06 g/cm³ | [3] |

| Flash Point | 21.9 °C | [3] |

| Stability | Stable under recommended storage conditions; moisture sensitive. | [3] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |[3] |

Table 2: Toxicological and Safety Information for Perfluorohexylsulfonyl fluoride

| Hazard Information | Classification | Source |

|---|---|---|

| GHS Classification | Flammable liquids (Category 3), Skin corrosion/irritation (Category 1A, 1B, 1C), Serious eye damage/eye irritation (Category 1) | [3] |

| Hazard Statements | H226: Flammable liquid and vapour. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [3] |

| Acute Toxicity (LD50) | No data available. | [5] |

| Carcinogenicity | No component is identified as a potential or confirmed carcinogen by IARC, ACGIH, NTP, or OSHA. | [3] |

| First Aid Measures | In case of contact, immediately flush skin or eyes with water. For inhalation, move to fresh air. Seek immediate medical attention. Do not induce vomiting if swallowed. |[5] |

Note: The lack of specific LD50 data for PFHxSF is a significant knowledge gap. The toxicity of its primary degradation product, PFHxS, has been more extensively studied and is associated with various adverse health effects.

Synthesis and Experimental Protocols

Representative Experimental Protocol: Electrochemical Fluorination

Disclaimer: This protocol is a generalized representation based on the Simons process and is not a validated procedure for the specific synthesis of Perfluorohexylsulfonyl fluoride. It should be adapted and optimized by experienced chemists with appropriate safety precautions for handling anhydrous hydrogen fluoride.

Objective: To synthesize Perfluorohexylsulfonyl fluoride from hexanesulfonyl fluoride.

Materials:

-

Hexanesulfonyl fluoride (C₆H₁₃SO₂F)

-

Anhydrous hydrogen fluoride (HF)

-

A Simons electrochemical fluorination cell equipped with a nickel anode and cathode pack.

-

Power supply capable of delivering a constant voltage (typically 5-6 V).

-

Low-temperature condensers (-40 °C and -78 °C) for product collection.

-

Scrubbers for neutralizing vented HF and H₂.

Procedure:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride.

-

A solution of hexanesulfonyl fluoride in anhydrous HF is prepared. The concentration of the organic substrate is typically kept low.

-

The cell is cooled and the electrolysis is initiated by applying a voltage of 5-6 V.

-

The hexanesulfonyl fluoride solution is continuously fed into the cell at a controlled rate.

-

The gaseous products, including Perfluorohexylsulfonyl fluoride, hydrogen gas (H₂), and unreacted HF, exit the cell.

-

The product stream is passed through a series of cold traps to condense the fluorinated products and HF.

-

The non-condensable hydrogen gas is safely vented through a scrubber.

-

The collected crude product, a mixture of perfluorinated isomers and incompletely fluorinated compounds, is then subjected to fractional distillation to isolate the linear Perfluorohexylsulfonyl fluoride. The purification of the final product is crucial as ECF typically yields a mixture of linear and branched isomers.[6]

Spectroscopic and Analytical Data

Specific, publicly available experimental spectra (NMR, IR) for Perfluorohexylsulfonyl fluoride are scarce. However, based on the known properties of similar fluorinated compounds, expected spectral characteristics can be described.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance of the 19F isotope and its wide chemical shift range.[7][8] The expected chemical shifts for the different fluorine environments in linear Perfluorohexylsulfonyl fluoride are presented below, referenced to CFCl₃ at 0 ppm.

Table 3: Expected 19F NMR Chemical Shifts for Perfluorohexylsulfonyl fluoride

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| F -SO₂ | +40 to +80 | Triplet |

| α-CF ₂ | -110 to -120 | Multiplet |

| β-CF ₂ | -120 to -125 | Multiplet |

| γ-CF ₂ | -120 to -125 | Multiplet |

| δ-CF ₂ | -125 to -130 | Multiplet |

| ω-CF ₃ | -80 to -85 | Triplet |

Note: These are approximate values based on typical shifts for perfluoroalkyl chains and sulfonyl fluorides. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of Perfluorohexylsulfonyl fluoride is expected to be dominated by strong absorptions corresponding to the C-F and S=O stretching vibrations.

Table 4: Expected IR Absorption Bands for Perfluorohexylsulfonyl fluoride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O Asymmetric Stretch | 1400 - 1450 | Strong |

| S=O Symmetric Stretch | 1200 - 1250 | Strong |

| C-F Stretches | 1100 - 1350 | Very Strong, Broad |

| S-F Stretch | 800 - 900 | Strong |

Note: The C-F stretching region will likely appear as a complex and broad series of overlapping bands, which is characteristic of perfluorinated compounds.[9]

Mass Spectrometry and Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of Perfluorohexylsulfonyl fluoride in environmental matrices. Due to the lack of an ionizable functional group, derivatization is often employed to enhance sensitivity.

Table 5: Performance of an LC-MS/MS Method for PFHxSF Analysis in Environmental Samples

| Parameter | Water | Soil |

|---|---|---|

| Derivatization | To perfluorohexane sulfinic acid | To perfluorohexane sulfinic acid |

| Linearity Range | 25 - 500 ng L⁻¹ | 25 - 500 ng L⁻¹ |

| Correlation Coefficient (R²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 2.71 ng L⁻¹ | 0.072 ng g⁻¹ |

| Recoveries | 71% - 89% | 72% - 89% |

Data sourced from Bao et al. (2023).

Chemical Reactivity and Potential Applications in Drug Development

The sulfonyl fluoride moiety is a key functional group that dictates the reactivity of Perfluorohexylsulfonyl fluoride. It is susceptible to nucleophilic attack, most commonly with primary and secondary amines to form stable perfluoroalkane sulfonamides.

While there is no specific literature detailing the use of Perfluorohexylsulfonyl fluoride in drug development, its structural motifs—a perfluoroalkyl chain and a sulfonyl fluoride group—are of significant interest in medicinal chemistry.

-

Fluorination in Drug Design: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[10][11][12]

-

Sulfonyl Fluorides as Covalent Probes: The sulfonyl fluoride group can act as a "warhead" to form covalent bonds with nucleophilic residues (such as serine, tyrosine, or lysine) in protein active sites. This makes them valuable tools for activity-based protein profiling and the development of targeted covalent inhibitors.

Given these properties, Perfluorohexylsulfonyl fluoride could serve as a versatile building block for creating novel therapeutic agents or chemical probes. The perfluorohexyl chain would impart lipophilicity and metabolic stability, while the sulfonyl fluoride would provide a handle for covalent modification of biological targets.

Environmental Fate

The primary environmental significance of Perfluorohexylsulfonyl fluoride is its role as a direct precursor to Perfluorohexane sulfonic acid (PFHxS). In the environment, the sulfonyl fluoride group can undergo hydrolysis to form the highly persistent and bioaccumulative sulfonic acid.

Conclusion

Perfluorohexylsulfonyl fluoride is a compound of growing interest, primarily due to its status as a precursor to the persistent organic pollutant PFHxS. While its synthesis and detection are established in the literature, significant data gaps remain, particularly concerning its specific toxicological profile and potential applications in medicinal chemistry. The unique combination of a perfluoroalkyl chain and a reactive sulfonyl fluoride moiety suggests that PFHxSF could be a valuable, albeit currently underexplored, building block for the development of novel chemical probes and pharmaceuticals. Further research is warranted to fully characterize this compound and explore its potential in a drug discovery context.

References

- 1. Perfluorohexylsulfonyl fluoride | 423-50-7 | Benchchem [benchchem.com]

- 2. 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C6F13SO2F | CID 67918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Perfluorohexylsulfonyl fluoride such as boiling point and density.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Perfluorohexylsulfonyl fluoride (B91410) (PFHxSF), a six-carbon member of the per- and polyfluoroalkyl substance (PFAS) class of compounds. Given its inclusion as a persistent organic pollutant under the Stockholm Convention, understanding its physical characteristics is crucial for environmental fate modeling, toxicological studies, and the development of analytical methods.

Core Physical Properties

Perfluorohexylsulfonyl fluoride is a fluorinated sulfonyl fluoride compound. The extensive fluorination of its carbon chain imparts high chemical stability, thermal resistance, and hydrophobicity. At room temperature, it exists as a clear liquid.

Data Summary

The following table summarizes the key physical properties of Perfluorohexylsulfonyl fluoride based on available data.

| Physical Property | Value | Reference(s) |

| Boiling Point | 112.6 °C (at 760 mmHg) | [1][2] |

| 114-115 °C | [3] | |

| Density | 1.786 ± 0.06 g/cm³ | [2] |

| 1.785 ± 0.06 g/cm³ (Predicted) | [3] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of Perfluorohexylsulfonyl fluoride are not detailed in the readily available literature, standardized methods are routinely applied to characterize liquid chemicals. The principles of these methods are outlined below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like Perfluorohexylsulfonyl fluoride, a standard method such as OECD Test Guideline 103 or ASTM D1120 would be appropriate.[1][4]

Principle of the Method (e.g., using a Thiele Tube):

-

A small sample of Perfluorohexylsulfonyl fluoride is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the sample.

-

The apparatus is attached to a thermometer and heated in a controlled manner, often using a Thiele tube with a suitable heating fluid.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges, indicating that the vapor of the sample has displaced the air in the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure of the substance is equal to the atmospheric pressure.

Density Determination

The density of a liquid is its mass per unit volume. Standard methods for determining the density of liquids, such as OECD Test Guideline 109 and ASTM D4052 , are applicable to Perfluorohexylsulfonyl fluoride.[5][6][7][8][9][10] These methods often employ a pycnometer or an oscillating U-tube density meter.

Principle of the Method (using a Pycnometer):

-

A pycnometer, a glass flask with a precise and known volume, is thoroughly cleaned, dried, and weighed empty.

-

The pycnometer is then filled with the sample liquid (Perfluorohexylsulfonyl fluoride), taking care to avoid air bubbles.

-

The filled pycnometer is brought to a constant, known temperature in a thermostatic bath.

-

Any excess liquid is removed, and the outside of the pycnometer is carefully cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.

Analytical Workflow Visualization

The following diagram illustrates a typical experimental workflow for the determination of Perfluorohexylsulfonyl fluoride in environmental soil samples, as described in the scientific literature.[11][12] This method involves chemical derivatization followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Analytical workflow for PFHxSF in soil.

References

- 1. store.astm.org [store.astm.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. store.astm.org [store.astm.org]

- 4. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Complex Solubility Landscape of Perfluorohexylsulfonyl Fluoride: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development grappling with the unique properties of fluorinated compounds now have a comprehensive technical guide on the solubility of perfluorohexylsulfonyl fluoride (B91410) in common organic solvents. This whitepaper provides a detailed analysis of its solubility characteristics, experimental protocols for determination, and a logical workflow for solvent selection, addressing a critical knowledge gap in the scientific community.

Perfluorohexylsulfonyl fluoride (PFHSF), a member of the per- and polyfluoroalkyl substances (PFAS) family, presents both opportunities and challenges in various scientific applications, including drug modification.[1] Its unique properties, stemming from the strong carbon-fluorine bonds, result in a compound that is both hydrophobic and lipophobic, significantly impacting its solubility.[2]

This guide offers a thorough examination of the available data on PFHSF's solubility, acknowledging the current limitations in quantitative measurements. While specific solubility values for PFHSF are not widely published, this paper compiles qualitative data and draws comparisons with structurally similar compounds, such as perfluorooctanesulfonate (B1231939) (PFOS), to provide valuable insights.

Physicochemical Properties of Perfluorohexylsulfonyl Fluoride

A clear understanding of the fundamental physicochemical properties of perfluorohexylsulfonyl fluoride is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C6F14O2S | [3][4] |

| Molecular Weight | 402.11 g/mol | [3][4] |

| Boiling Point | 112.6°C at 760 mmHg | [3] |

| Density | 1.785 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | No data available | [3] |

| Partition Coefficient | No data available | [3] |

Qualitative Solubility of Perfluorohexylsulfonyl Fluoride

Direct quantitative solubility data for perfluorohexylsulfonyl fluoride in common organic solvents is sparse in publicly available literature. However, existing sources provide qualitative descriptions of its solubility.

| Solvent | Qualitative Solubility | Reference |

| Benzene | Sparingly Soluble | [5] |

| Methanol (B129727) | Slightly Soluble | [5] |

The general hydrophobic and lipophobic nature of PFAS compounds suggests that perfluorohexylsulfonyl fluoride likely exhibits limited solubility in many conventional organic solvents.

Comparative Solubility Analysis: Perfluorooctanesulfonate (PFOS)

To provide a more comprehensive understanding, it is instructive to examine the solubility of a well-studied, structurally analogous compound, perfluorooctanesulfonate (PFOS). The solubility of PFOS has been determined in a range of organic solvents, offering a potential indicator of the behavior of perfluorohexylsulfonyl fluoride.

| Solvent | PFOS Solubility (g/L) | Reference |

| Methanol | 37.1 | [6] |

| Acetonitrile | 12 | [6] |

| Ethanol | ~7 | [6] |

As illustrated, PFOS demonstrates higher solubility in polar protic solvents like methanol and lower solubility as the solvent polarity decreases.[6] This trend may offer a preliminary guide for solvent selection for perfluorohexylsulfonyl fluoride.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

For researchers seeking to determine the precise solubility of perfluorohexylsulfonyl fluoride in specific solvents, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the thermodynamic equilibrium solubility of perfluorohexylsulfonyl fluoride in a given solvent.

Materials:

-

Perfluorohexylsulfonyl fluoride

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker